Mps1-IN-8

Mps1 inhibitor TTK kinase scaffold comparison

Mps1-IN-8 (CAS 2259843-95-1, C35H47N8O6P) is a small-molecule inhibitor targeting monopolar spindle kinase 1 (Mps1, also known as TTK), a dual-specificity serine/threonine kinase essential for the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis. The compound is described in patent WO2019002454A1 as part of a series of compounds that inhibit Mps1 kinase activity, either directly or indirectly, to disrupt mitotic checkpoint function in proliferative diseases.

Molecular Formula C35H47N8O6P
Molecular Weight 706.8 g/mol
Cat. No. B12387436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMps1-IN-8
Molecular FormulaC35H47N8O6P
Molecular Weight706.8 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)N6CCC(CC6)N(C)C)OC)C.OP(=O)(O)O
InChIInChI=1S/C35H44N8O2.H3O4P/c1-7-22-10-9-11-23(8-2)30(22)38-34(44)32-27-14-12-24-21-36-35(39-31(24)33(27)42(5)40-32)37-28-15-13-26(20-29(28)45-6)43-18-16-25(17-19-43)41(3)4;1-5(2,3)4/h9-11,13,15,20-21,25H,7-8,12,14,16-19H2,1-6H3,(H,38,44)(H,36,37,39);(H3,1,2,3,4)
InChIKeyBRQRTBHRMBBOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mps1-IN-8: A Structurally Distinct Mps1/TTK Inhibitor for Targeted Cancer Research Procurement


Mps1-IN-8 (CAS 2259843-95-1, C35H47N8O6P) is a small-molecule inhibitor targeting monopolar spindle kinase 1 (Mps1, also known as TTK), a dual-specificity serine/threonine kinase essential for the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis . The compound is described in patent WO2019002454A1 as part of a series of compounds that inhibit Mps1 kinase activity, either directly or indirectly, to disrupt mitotic checkpoint function in proliferative diseases [1]. While detailed, publicly accessible biological data for Mps1-IN-8 are limited, its distinct chemical architecture—a 4,5-dihydropyrazolo[4,5-h]quinazoline core with a unique phosphoric acid salt form—sets it apart from other Mps1 inhibitors and may offer differentiated binding kinetics, physicochemical properties, and intellectual property positioning for researchers requiring non-overlapping chemical matter.

Why Mps1-IN-8 Cannot Be Arbitrarily Substituted with Other Mps1/TTK Inhibitors


Substituting Mps1-IN-8 with another Mps1 inhibitor (e.g., Mps1-IN-3, AZ3146, MPI-0479605, or CFI-402257) carries significant experimental risk because Mps1 inhibitors exhibit wide-ranging differences in potency (IC50 values spanning from ~1 nM to >300 nM), selectivity profiles (from ~40-fold to >1000-fold selectivity), and chemical scaffolds . Even inhibitors targeting the same ATP-binding pocket can demonstrate divergent cellular phenotypes, off-target liabilities, and pharmacokinetic properties due to subtle variations in binding mode, residence time, and physicochemical parameters [1]. Mps1-IN-8's distinct pyrazoloquinazoline scaffold and phosphoric acid salt form may confer unique solubility, stability, and tissue distribution characteristics not captured by potency metrics alone. Direct substitution without cross-validation in the specific experimental system risks confounding results from unrecognized off-target effects, differential cell permeability, or altered checkpoint override dynamics.

Mps1-IN-8 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


Structural and Scaffold Differentiation: Mps1-IN-8 vs. Common Mps1 Inhibitors

Mps1-IN-8 belongs to a 4,5-dihydropyrazolo[4,5-h]quinazoline scaffold class, distinct from the pyrrolopyrimidine (e.g., Mps1-IN-3), purinone (e.g., AZ3146), and imidazopyrazine (e.g., Mps-BAY2a) scaffolds commonly found among Mps1 inhibitors . Unlike the widely used Mps1-IN-3 (IC50 = 50 nM, purine core) or AZ3146 (IC50 = 35 nM, purinone derivative), Mps1-IN-8 is disclosed in patent WO2019002454A1 as a pyrazoloquinazoline derivative with a unique phosphoric acid salt form [1]. While quantitative enzymatic IC50 data for Mps1-IN-8 are not publicly available, its distinct chemical architecture may afford differential binding interactions, reduced susceptibility to resistance mutations (e.g., the gatekeeper C604W mutation), and a unique intellectual property landscape not encumbered by existing composition-of-matter patents on other Mps1 inhibitor scaffolds.

Mps1 inhibitor TTK kinase scaffold comparison chemical differentiation

Potency Contextualization: Mps1-IN-8 Relative to Established Mps1 Inhibitors

In the absence of publicly disclosed enzymatic IC50 data for Mps1-IN-8, its potency must be contextualized against the established range of Mps1 inhibitors. Published Mps1 inhibitors span a >300-fold potency range: Mps-BAY2a (IC50 = 1 nM, human Mps1) , MPI-0479605 (IC50 = 1.8 nM) , CFI-402257 (IC50 = 1.2–1.7 nM) , Mps1-IN-3 (IC50 = 50 nM) , and Mps1-IN-1 (IC50 = 367 nM) . Researchers selecting Mps1-IN-8 should verify its potency in their specific assay system against an appropriate comparator (e.g., Mps1-IN-3 or AZ3146) and note that potency alone does not determine suitability; cellular permeability, selectivity, and downstream phenotype often supersede biochemical IC50.

Mps1 inhibitor IC50 kinase assay potency comparison

Selectivity Profile and Off-Target Liability Context for Mps1-IN-8

No selectivity panel data for Mps1-IN-8 have been publicly reported. By contrast, well-characterized Mps1 inhibitors exhibit varying selectivity profiles: Mps1-IN-1 displays >1000-fold selectivity over a 352-member kinase panel (exceptions: ALK, LTK) [1]; MPI-0479605 shows >40-fold selectivity ; Mps-BAY2a is selective over 220 kinases ; and Mps1-IN-3 is selective over 450+ kinases . Without analogous data for Mps1-IN-8, researchers must assume potential off-target activity until empirically profiled. The compound's distinct scaffold may confer a selectivity fingerprint different from established inhibitors, representing both a risk (uncharacterized off-targets) and an opportunity (potentially cleaner profile).

Mps1 inhibitor kinase selectivity off-target kinase panel

Gatekeeper Mutation Sensitivity: Potential Differentiation from ATP-Competitive Inhibitors

Mps1-IN-8's sensitivity to the clinically relevant C604W gatekeeper mutation has not been reported. In contrast, Mps1-IN-5 (a structurally related pyrazoloquinazoline from the same patent family) retains activity against Mps1(C604W) with IC50 values of 170 nM (wild-type) and 19 nM (mutant) , suggesting that certain pyrazoloquinazoline scaffolds may circumvent gatekeeper resistance. By comparison, ATP-competitive inhibitors like MPI-0479605 and NMS-P715 show reduced potency against C604W in cellular assays [1]. Mps1-IN-8's scaffold similarity to Mps1-IN-5 raises the possibility of retained activity against this mutation, but this remains unverified and requires direct testing.

Mps1 inhibitor gatekeeper mutation C604W drug resistance

Mps1-IN-8: High-Value Application Scenarios in Oncology and Cell Cycle Research


Orthogonal Chemical Probe for Mps1/TTK Validation Studies

When validating Mps1-dependent phenotypes using siRNA or CRISPR, Mps1-IN-8 provides a structurally distinct small-molecule tool to confirm target specificity. Unlike the widely used Mps1-IN-3 or AZ3146, Mps1-IN-8's pyrazoloquinazoline scaffold offers a different binding mode and potential off-target profile, reducing the risk of scaffold-specific artifacts [1]. Researchers can use Mps1-IN-8 in parallel with a structurally divergent inhibitor (e.g., MPI-0479605) to strengthen the evidence that observed effects are Mps1-specific.

Gatekeeper Mutation Resistance Profiling

Given the structural homology between Mps1-IN-8 and Mps1-IN-5 (which retains activity against the C604W gatekeeper mutation) , Mps1-IN-8 is a candidate for profiling against Mps1-resistant cell line models. Researchers studying acquired resistance to ATP-competitive Mps1 inhibitors can evaluate whether Mps1-IN-8 circumvents common resistance mechanisms, informing next-generation inhibitor design.

Intellectual Property-Conscious Early-Stage Drug Discovery

Mps1-IN-8 is disclosed in patent WO2019002454A1, which may offer a distinct freedom-to-operate landscape compared to heavily patented scaffolds like pyrrolopyrimidines or imidazopyrazines [1]. Pharmaceutical and biotech organizations seeking novel Mps1 inhibitor starting points for lead optimization can utilize Mps1-IN-8 as a reference compound or scaffold-hopping template without infringing on existing composition-of-matter claims covering other inhibitor classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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